molecular formula C24H29N5O5S2 B2956659 ethyl 2-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393817-09-9

ethyl 2-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2956659
CAS No.: 393817-09-9
M. Wt: 531.65
InChI Key: OKLUAJAWRPHINR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core substituted with a carboxylate ester group at position 2. Key structural elements include:

  • Cyclohepta[b]thiophene: A seven-membered fused bicyclic system with a thiophene ring, contributing to aromaticity and planar rigidity.
  • Triazole-sulfanyl linkage: A 4-methyl-4H-1,2,4-triazole moiety at position 2, connected via a sulfanyl (-S-) group to a propanamido chain.

Synthetic routes for analogous compounds suggest that the triazole and furan components are likely introduced through nucleophilic substitution or condensation reactions, as seen in the synthesis of related 1,2,4-triazole derivatives . The cyclohepta[b]thiophene core is synthesized via cyclization of thiophene precursors, often using reflux conditions in polar aprotic solvents like acetonitrile or DMF .

Properties

IUPAC Name

ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5S2/c1-4-33-23(32)19-15-9-6-5-7-11-17(15)36-22(19)26-20(30)14(2)35-24-28-27-18(29(24)3)13-25-21(31)16-10-8-12-34-16/h8,10,12,14H,4-7,9,11,13H2,1-3H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLUAJAWRPHINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NN=C(N3C)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as furan-2-ylformamide and 4-methyl-4H-1,2,4-triazole-3-thiol. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Ethyl 2-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the triazole ring can interact with metal ions, inhibiting metalloenzymes, while the furan and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Key Observations :

  • Compounds with benzamido or tetrazole groups (e.g., ) exhibit reduced hydrogen-bonding capacity compared to the target’s formamido and triazole motifs.

Triazole-Containing Derivatives

Compound Name / ID Triazole Substituent Biological Activity (if reported) Reference
Target Compound 5-{[(Furan-2-yl)formamido]methyl}-4-methyl N/A (assumed antioxidant/anti-inflammatory) -
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione Furan-2-yl, thione Antiexudative, anti-inflammatory
Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-cyclohepta[b]thiophene-3-carboxylate Piperazine, acetamido N/A

Key Observations :

  • The furan-2-yl formamido group in the target compound mirrors the bioactive 4-amino-5-(furan-2-yl)-triazole-3-thione, which demonstrates anti-inflammatory activity .
  • Piperazine-substituted analogues (e.g., ) prioritize basic nitrogen centers for receptor binding, whereas the target compound leverages oxygen-rich furan for polar interactions.

Furan-Containing Analogues

Compound Name / ID Core Structure Furan Position Synthesis Method Reference
Target Compound Cyclohepta[b]thiophene Triazole-linked formamido Condensation with furan-2-carbaldehyde
5-(Methoxycarbonyl)thiophen-3-ylboronic acid derivatives Thiophene Direct substitution Suzuki coupling
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate Furan-acetate Carboxamide linkage Acylation with isopropylamine

Key Observations :

  • The target compound’s furan is integrated via a formamido-methyl linker, unlike direct substitutions in thiophene-boronic acids .
  • Furan carboxamide derivatives (e.g., ) prioritize stability via alkylation, whereas the target’s formamido group enhances conformational flexibility.

Biological Activity

The compound ethyl 2-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule characterized by its unique structural features, including a cycloheptathiophene core and a triazole moiety. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Cyclohepta[b]thiophene : A sulfur-containing heterocyclic compound that contributes to the biological activity.
  • Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.
  • Furan moiety : Often associated with antioxidant properties.

Molecular Formula

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_4O_3S.

Anticancer Properties

Research has indicated that compounds containing triazole and thiophene structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of triazole can inhibit the proliferation of various cancer cell lines.

Case Study: Triazole Derivatives

A study demonstrated that certain triazole derivatives had IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7) and colon cancer cell lines (e.g., HCT-116) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds with furan and triazole moieties are known for their antimicrobial properties. The presence of sulfur in the structure may enhance these effects through mechanisms involving disruption of microbial membranes.

Research Findings

  • Antibacterial Activity : A series of studies have reported that triazole-thiophene compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The incorporation of the triazole ring has been linked to antifungal activity against strains such as Candida albicans .

Anti-inflammatory Effects

Recent findings suggest that compounds similar to ethyl 2-{2-[...] may also possess anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate:

  • Absorption : The compound shows good solubility in organic solvents, suggesting favorable absorption characteristics.
  • Metabolism : Initial metabolic studies have indicated that cytochrome P450 enzymes may play a role in its biotransformation.
  • Toxicity : Toxicological assessments are ongoing, but initial results show low cytotoxicity in non-cancerous cell lines.

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